The Pyridazinone Core: An In-Depth Technical Guide to the In Vitro Biological Activity of 6-(3-chlorophenyl)pyridazin-3(2H)-one
The Pyridazinone Core: An In-Depth Technical Guide to the In Vitro Biological Activity of 6-(3-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a specific, yet representative, member of this class: 6-(3-chlorophenyl)pyridazin-3(2H)-one. We delve into its in vitro biological profile, exploring its anticancer, antimicrobial, and enzyme-inhibiting properties. This document synthesizes available data, provides detailed experimental protocols for key assays, and discusses the underlying structure-activity relationships that govern its biological function. Through a Senior Application Scientist's lens, we aim to not only present data but also to elucidate the scientific rationale behind the experimental design and potential mechanisms of action, thereby providing a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical sectors.[1] The inherent chemical features of the pyridazin-3(2H)-one ring, including its planarity, hydrogen bonding capabilities, and dipole moment, make it an excellent scaffold for interacting with a variety of biological targets. This has led to the development of numerous pyridazinone-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects.[1][2]
The 6-aryl substituted pyridazinones, in particular, have been a fertile ground for drug discovery. The aryl group at the 6-position provides a crucial point for modification, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets. The introduction of a halogen, such as chlorine, on this phenyl ring can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity. This guide will specifically focus on the 3-chloro substituted analog, 6-(3-chlorophenyl)pyridazin-3(2H)-one, as a case study to understand the in vitro biological potential of this important chemical class.
Synthesis of 6-(3-chlorophenyl)pyridazin-3(2H)-one
The synthesis of 6-arylpyridazin-3(2H)-ones is typically achieved through a well-established and robust chemical pathway. The general approach involves the condensation of a β-aroylpropionic acid with a hydrazine derivative.
A common synthetic route is outlined below:
Experimental Protocol: Synthesis
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Step 1: Synthesis of β-(3-chlorobenzoyl)propionic acid. To a stirred solution of chlorobenzene and succinic anhydride in a suitable solvent (e.g., nitrobenzene or dichloromethane), anhydrous aluminum chloride (AlCl₃) is added portion-wise at a low temperature (0-5 °C). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is subsequently poured into a mixture of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield β-(3-chlorobenzoyl)propionic acid.
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Step 2: Synthesis of 6-(3-chlorophenyl)pyridazin-3(2H)-one. A mixture of β-(3-chlorobenzoyl)propionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.[3] After cooling, the reaction mixture is poured into cold water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final product, 6-(3-chlorophenyl)pyridazin-3(2H)-one.
In Vitro Anticancer Activity
The pyridazinone scaffold is a well-established pharmacophore in the design of anticancer agents.[4] Derivatives of 6-arylpyridazin-3(2H)-one have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The presence of a halogen on the phenyl ring is often associated with enhanced activity.
While specific data for 6-(3-chlorophenyl)pyridazin-3(2H)-one is limited in publicly available literature, studies on closely related analogs provide strong evidence for its potential as an anticancer agent. For instance, a derivative, 1-(3-chlorophenyl)-3-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, which incorporates the 6-(3-chlorophenyl)pyridazin-3(2H)-one core, has shown significant growth inhibition against various cancer cell lines in the National Cancer Institute (NCI) 60-cell line screen.[5]
Potential Mechanisms of Anticancer Action
The anticancer activity of 6-arylpyridazin-3(2H)-ones is believed to be multifactorial. Some of the proposed mechanisms include:
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Enzyme Inhibition: Many pyridazinone derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and phosphodiesterases.[4]
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Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6]
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Cell Cycle Arrest: These compounds can also cause a halt in the cell cycle, preventing cancer cells from dividing and proliferating.[5]
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Tubulin Polymerization Inhibition: Certain pyridazinone analogs have been found to interfere with the dynamics of microtubules, which are essential for cell division.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
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Cell Culture: Cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
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Compound Treatment: The test compound, 6-(3-chlorophenyl)pyridazin-3(2H)-one, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity
Pyridazinone derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[3][8] The presence of a halogen on the aryl ring can influence the antimicrobial spectrum and potency of these compounds.
Structure-Activity Relationship (SAR) Insights
Studies on various 6-arylpyridazin-3(2H)-one derivatives suggest that the nature and position of the substituent on the phenyl ring play a crucial role in their antimicrobial activity.[9] While specific data for the 3-chloro derivative is not abundant, it is plausible that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The lipophilic character imparted by the chlorine atom may facilitate the compound's passage through microbial cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
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Microorganism Preparation: Bacterial and fungal strains are cultured in their respective appropriate broths. The turbidity of the microbial suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 1: Representative Antimicrobial Activity of 6-Arylpyridazin-3(2H)-one Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-phenyl-pyridazinone derivative | Staphylococcus aureus | 64 | [10] |
| 6-phenyl-pyridazinone derivative | Escherichia coli | 128 | [10] |
| 6-(4-chlorophenyl)-pyridazinone derivative | Candida albicans | 32 | [8] |
Note: The data in this table is for illustrative purposes and represents the activity of related pyridazinone derivatives, not specifically 6-(3-chlorophenyl)pyridazin-3(2H)-one.
In Vitro Enzyme Inhibition
The pyridazinone scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease. The structural features of 6-(3-chlorophenyl)pyridazin-3(2H)-one make it a candidate for interacting with the active sites of several enzymes.
Potential Enzyme Targets
-
Cholinesterases (AChE and BChE): Derivatives of (p-chlorophenyl)-3(2H)pyridazinone have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[11]
-
Monoamine Oxidases (MAO-A and MAO-B): Pyridazinone derivatives have been developed as selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of Parkinson's disease.[12]
-
Fatty Acid Binding Protein 4 (FABP4): The pyridazin-3(2H)-one scaffold has been identified as a novel inhibitor of FABP4, a protein involved in metabolic diseases.[13]
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: The test compound, 6-(3-chlorophenyl)pyridazin-3(2H)-one, is dissolved in a suitable solvent and serially diluted.
-
Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a microplate well. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The product of the enzymatic reaction is detected using a suitable method, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from a dose-response curve.
Conclusion and Future Perspectives
6-(3-chlorophenyl)pyridazin-3(2H)-one represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related 6-arylpyridazin-3(2H)-one derivatives strongly suggests its potential for significant in vitro biological activity, particularly in the areas of oncology and infectious diseases. The presence of the 3-chlorophenyl moiety is likely to confer favorable physicochemical properties that contribute to its biological profile.
Future research should focus on the comprehensive in vitro evaluation of 6-(3-chlorophenyl)pyridazin-3(2H)-one against a broad panel of cancer cell lines and microbial strains to precisely determine its potency and spectrum of activity. Further studies are also warranted to elucidate its specific molecular targets and mechanisms of action. The detailed experimental protocols and foundational knowledge provided in this technical guide are intended to facilitate these future investigations and contribute to the advancement of drug discovery programs centered on the versatile pyridazinone core.
References
- Lattmann, E., Low, F., Singh, H., Tisdale, M. J., & Kinchinaton, D. (2014). Chlorinated Pyridazin-3(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Sci, 1, 102.
- Gökçe, M., Utku, S., & Küpeli, E. (2018). In Vitro Antimicrobial Activities of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone)hydrazone Derivatives. Journal of Research in Pharmacy, 22(2), 234-243.
- Asif, M. (2015). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace, 1(1), 1-24.
- Al-Ghorbani, M., Chebil, A., Othman, A. A., Al-shar'i, N. A., & Youssoufi, M. H. (2023).
- Kaya, M., Akkaya, R., & Ucar, G. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 738.
- Bouchmaa, N., Tilaoui, M., Boukharsa, Y., Jaâfari, A., Aît Mouse, H., Oukerrou, M. A., ... & Zyad, A. (2018). In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-one Derivatives via Apoptosis Induction. Pharmaceutical Chemistry Journal, 51(10), 883-888.
- Bouchmaa, N., Tilaoui, M., Boukharsa, Y., Jaâfari, A., Aît Mouse, H., Oukerrou, M. A., ... & Zyad, A. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(11), 1800128.
- Bozbey, I., Onel, G. T., Turkmenoglu, B., Gursoy, S., & Dilek, E. (2022). (p-Chlorophenyl)-3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. ChemistrySelect, 7(40), e202202446.
- Allam, H. A., Kamel, A. A., El-Daly, M., & George, R. F. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 12(1), 37-50.
- Abd El-All, A. S., El-Sayed, W. A., & El-Sabbagh, O. I. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(10), 1235-1256.
- Hamed, M. Y., Aly, A. F., Abdullah, N. H., & Ismail, M. F. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives: Polycyclic Aromatic Compounds.
- Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5.
- Gobec, S., & Urleb, U. (2002). Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones.
- Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- Küçükgüzel, I., Tatar, E., Küçükgüzel, S. G., Rollas, S., & De Clercq, E. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Archiv der Pharmazie, 345(5), 399-409.
- Onel, G. T., Bozbey, I., Turkmenoglu, B., Gursoy, S., & Dilek, E. (2022). The IC50 values, Ki constants and inhibition types determined for synthesized compounds 5(a-m) and Tacrine (TAC) drugs having inhibitory effects on AChE.
- Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(22), 7805.
- Alshehri, S., Shakeel, F., & Ibrahim, M. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.
- Li, W., Wang, Y., Zhang, H., Wang, Y., Sun, L., Lv, Z., ... & Miller, D. D. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of medicinal chemistry, 63(2), 827-846.
- Martínez-Arias, N., Pérez-Picaso, L., & Correa-Basurto, J. (2024).
- Cihan-Üstündağ, G., & Çapan, G. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 40(2), 99-108.
- Abd El-Salam, N. M., Mostafa, M. S., Ahmed, G. A., & Alothman, O. Y. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013, 1-7.
- Floresta, G., Crocetti, L., Zagni, C., & Cilibrizzi, A. (2022). Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments. Medical Sciences Forum, 14(1), 19.
Sources
- 1. scispace.com [scispace.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazin-3(2H)-one as New FABP4 Inhibitors Suggested by Molecular Growing Experiments [mdpi.com]
